3-Bromopyrazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine typically involves the bromination of pyrazolo[1,5-a]pyrimidin-6-amine. One common method includes the reaction of pyrazolo[1,5-a]pyrimidin-6-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling Reactions: Often require palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolo[1,5-a]pyrimidines.
Coupling Products: Biaryl derivatives are common products of coupling reactions.
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing potential antitumor agents and enzyme inhibitors.
Material Science: Due to its photophysical properties, it is explored in the development of organic electronic materials.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. Detailed studies on its exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine is unique due to its bromine substitution, which imparts distinct reactivity and potential biological activity compared to its nitro-substituted counterparts. The bromine atom allows for further functionalization through substitution and coupling reactions, making it a versatile intermediate in synthetic chemistry .
Biological Activity
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).
- Molecular Formula : C6H5BrN
- Molecular Weight : 213.04 g/mol
- CAS Number : 1367955-95-0
- Purity : 98% .
This compound has been identified primarily as a potent inhibitor of various kinases, including Pim-1 and Flt-3. These kinases are implicated in the regulation of cell growth and survival, making them attractive targets for cancer therapy. The compound demonstrates selective inhibition, which is crucial for minimizing off-target effects.
Inhibition Profiles
In a study evaluating the selectivity and potency of pyrazolo[1,5-a]pyrimidine derivatives, it was found that:
- Pim-1 Inhibition : Exhibited nanomolar inhibitory activity with IC50 values in the low micromolar range.
- Flt-3 Inhibition : Compounds showed 2–15-fold higher potency against Pim-1 compared to Flt-3 .
Anticancer Activity
Research indicates that this compound effectively suppresses the phosphorylation of BAD protein in cell-based assays, leading to reduced colony formation in clonogenic assays. This suggests that its anticancer activity is mediated through the inhibition of Pim-1 .
Antiparasitic Activity
The compound has also shown promising results against various parasites. Notably, it inhibits Plasmodium falciparum mPPase, which is critical for the survival of malaria parasites. In ex vivo assays, the compound demonstrated significant antimalarial activity .
Other Biological Activities
Beyond its anticancer and antiparasitic properties, this compound has been investigated for:
- Antiviral activity against HIV.
- Antitrypanosomal effects.
- Potential applications in treating sleep disorders and as an antianxiety agent .
Structure-Activity Relationships (SAR)
The SAR studies conducted on pyrazolo[1,5-a]pyrimidine derivatives indicate that modifications at specific positions can enhance biological activity. For instance:
Compound | Activity | IC50 (µM) |
---|---|---|
17 | mPPase Inhibitor | 14–18 |
12 | Antimalarial | 25 |
21a | Enhanced Inhibition | 3.6-fold higher than analogue |
These findings suggest that the presence of certain substituents can significantly influence the compound's efficacy against specific targets .
Case Studies
-
Pim Kinase Inhibition Study :
- A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit Pim kinases. The lead compounds demonstrated strong selectivity and potency against Pim-1 while maintaining a favorable safety profile in preliminary tests.
-
Antimalarial Efficacy :
- A focused study on the inhibition of P. falciparum mPPase revealed that certain derivatives of this compound could effectively reduce parasite viability in vitro.
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-2-10-11-3-4(8)1-9-6(5)11/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUZECBEONKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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